molecular formula C15H22N4O2 B1214823 Cartazolate CAS No. 34966-41-1

Cartazolate

Cat. No. B1214823
CAS RN: 34966-41-1
M. Wt: 290.36 g/mol
InChI Key: IQNQAOGGWGCROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cartazolate, also known as Cartazolate, is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound Cartazolate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cartazolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cartazolate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34966-41-1

Product Name

Cartazolate

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 4-(butylamino)-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H22N4O2/c1-4-7-8-16-13-11-10-18-19(5-2)14(11)17-9-12(13)15(20)21-6-3/h9-10H,4-8H2,1-3H3,(H,16,17)

InChI Key

IQNQAOGGWGCROX-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC

Other CAS RN

34966-41-1

synonyms

cartazolate
SQ 65,396

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50.8 g. of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.2 mol.) in 200 ml. of benzene, 29.2 g. of n-butylamine (0.4 mol.) are added. The mixture is kept at 50° for 5 hours. Then the separated butylamine hydrochloride is filtered under suction and the filtrate is evaporated in vacuo to dryness. The residual 4-butylamino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is recrystallized from hexane, m.p. 82°-83°, yield 53 g. (91.5%).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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